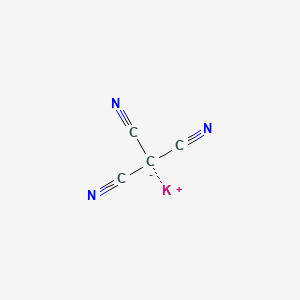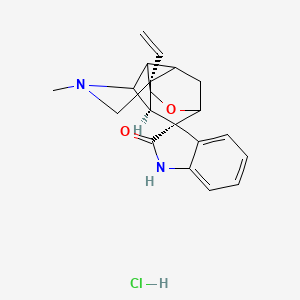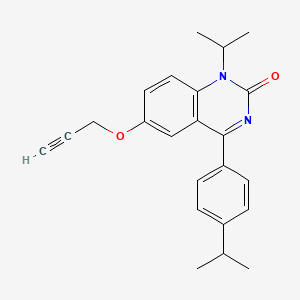
Potassium tricyanomethanide
概要
説明
Potassium tricyanomethanide is a chemical compound with the molecular formula C4KN3 and a molecular weight of 129.163 . It is used as a precursor for the preparation of dicyano ketene aminals . It reacts with amines to prepare alkyl ammonium tricyanomethanide . It is also involved in the preparation of tricyanomethanide-bridged binuclear organometallic complexes .
Molecular Structure Analysis
The molecular structure of potassium tricyanomethanide consists of a potassium ion (K+) and a tricyanomethanide ion (C4N3-) . The tricyanomethanide ion is composed of a carbon atom bonded to three cyano groups .Chemical Reactions Analysis
Potassium tricyanomethanide has been used in various chemical reactions. For instance, it has been used in cycloaddition reactions with [SNS][AsF6], resulting in three cycloaddition products . It has also been used as a precursor for the synthesis of doped carbon materials .Physical And Chemical Properties Analysis
Potassium tricyanomethanide is a solid at room temperature . Its exact physical and chemical properties such as density, boiling point, vapor pressure, etc., are not provided in the retrieved sources .科学的研究の応用
Preparation of Dicyano Ketene Aminals
Potassium tricyanomethanide serves as a precursor in synthesizing dicyano ketene aminals. These compounds are valuable intermediates in organic synthesis, particularly in the construction of heterocycles, which are core structures in many pharmaceuticals .
Synthesis of Alkyl Ammonium Tricyanomethanides
When reacted with amines, Potassium tricyanomethanide forms alkyl ammonium tricyanomethanides. These products can be used in various chemical reactions and may serve as phase transfer catalysts or ionic liquids .
Creation of Organometallic Complexes
This compound is involved in creating tricyanomethanide-bridged binuclear organometallic complexes, such as Cp(dppe)FeC(CN)3 and Cp(PPh3)2RuC(CN)3. These complexes have potential applications in catalysis and materials science due to their unique electronic and structural properties .
Thermodynamic Studies
Potassium tricyanomethanide is used in thermodynamic studies to understand the properties of ionic liquids. For example, research has been conducted on the vapor–liquid equilibria, densities, excess enthalpies, and heat capacities of various tricyanomethanide-based ionic liquids .
Safety and Hazards
作用機序
Target of Action
Potassium tricyanomethanide, with the molecular formula C4KN3, is a chemical intermediate . It primarily targets three-membered heterocycles such as epoxides, thiirane, aziridines, or 2H-azirines .
Mode of Action
Potassium tricyanomethanide interacts with its targets by acting as a nitrogen-centered nucleophile . This interaction leads to a ring expansion with the formation of 2-(dicyanomethylidene)oxazolidine derivatives or the creation of the corresponding thiazolidine, imidazolidine, or imidazoline compounds .
Biochemical Pathways
The biochemical pathways affected by Potassium tricyanomethanide are those involved in the synthesis or modification of heterocycles . The compound’s action results in the formation of push–pull-substituted olefinic products .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of Potassium tricyanomethanide’s action include the expansion of three-membered heterocyclic rings and the formation of new compounds such as 2-(dicyanomethylidene)oxazolidine derivatives .
Action Environment
The action, efficacy, and stability of Potassium tricyanomethanide can be influenced by environmental factors. For instance, the compound needs to be stored in a cool, dry place with good ventilation to avoid oxidation . Furthermore, the compound’s solubility in water suggests that its action may be influenced by the aqueous environment in which it is dissolved.
特性
IUPAC Name |
potassium;methanetricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJPYQKGNUBNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[C-](C#N)C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4KN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449949 | |
| Record name | POTASSIUM TRICYANOMETHANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34171-69-2 | |
| Record name | POTASSIUM TRICYANOMETHANIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Tricyanomethanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Potassium tricyanomethanide comprises a potassium cation (K+) and a tricyanomethanide anion ([C(CN)3]-). The anion features a central carbon atom bonded to three cyano groups (-CN), which are highly electron-withdrawing. This electron-withdrawing nature makes the central carbon highly electrophilic, enabling it to readily participate in reactions with nucleophiles.
ANone: Potassium tricyanomethanide is known to participate in various reactions, including:
- Cycloaddition reactions: It reacts with [SNS][AsF6] to yield several cycloaddition products, including a dithiadiazole derivative and a compound featuring three equivalent five-membered rings attached to a central carbon atom [].
- Nucleophilic substitution reactions: It serves as a precursor for the synthesis of chlorotricyanomethane when reacted with sulfuryl chloride [].
- Ring expansion reactions: It reacts with three-membered heterocycles like epoxides and aziridines to form larger ring systems, acting as a nitrogen-centered nucleophile [].
ANone: Various spectroscopic techniques are employed to characterize potassium tricyanomethanide and its derivatives. These include:
- IR spectroscopy: Provides information about the functional groups present in the molecule, especially the characteristic stretching frequencies of the cyano groups [, , ].
- NMR spectroscopy (13C and 14N): Offers insights into the carbon and nitrogen environments within the molecule, aiding in structural elucidation [].
- UV/Vis spectroscopy: Characterizes the electronic transitions within the molecule, providing information about conjugation and electronic structure [].
ANone: Yes, potassium tricyanomethanide has proven useful in preparing various transition metal complexes.
- It acts as a ligand to form nitrosyl complexes with cobalt and nickel, leading to compounds like [Co(NO)2C(CN)3]n and [Ni(NO)C(CN)3]n [].
- It forms complexes with lead, resulting in structures like the dimeric [Pb(2,2′-bipy)2(H2O)2(tcm)]2·(tcm)2·2H2O, where tcm represents the tricyanomethanide anion [].
- It has been utilized in synthesizing both mononuclear and binuclear organometallic complexes of iron and ruthenium. Notably, the electronic communication between metal centers bridged by tricyanomethanide was found to be greater than that observed with dicyanamide bridges [].
ANone: Potassium tricyanomethanide is a versatile reagent with applications extending beyond coordination chemistry:
- Organic synthesis: It is a key starting material for synthesizing important intermediates like 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is valuable for preparing a range of pharmaceutical compounds [].
- Fluorine chemistry: Potassium tricyanomethanide reacts with perchlorylfluoride to yield fluorotricyanomethane, a compound studied for its structural properties [].
A: Molecular orbital calculations have been employed to understand the reaction mechanism of potassium tricyanomethanide with [SNS][AsF6] []. These calculations help in predicting the reactivity of the compound and designing new synthetic routes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,1'-Biphenyl]-2-amine, 3'-chloro-4'-fluoro-](/img/structure/B1589574.png)
![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)





![4-Methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium](/img/structure/B1589586.png)
![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)

